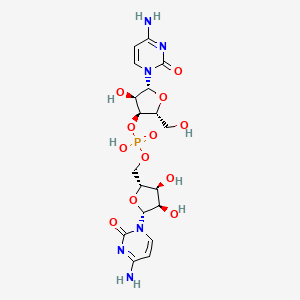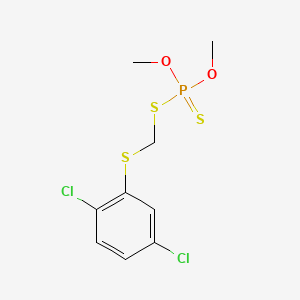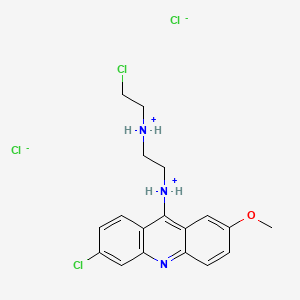
9-(2-((2-Chloroethyl)amino)ethylamino)-6-chloro-2-methoxyacridine, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-((2-Chloroethyl)amino)ethylamino)-6-chloro-2-methoxyacridine, dihydrochloride is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a chloroethylamino group and a methoxyacridine core. It is often studied for its potential use in medicinal chemistry and other scientific research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-((2-Chloroethyl)amino)ethylamino)-6-chloro-2-methoxyacridine, dihydrochloride typically involves multiple steps. One common method includes the reaction of 6-chloro-2-methoxyacridine with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
9-(2-((2-Chloroethyl)amino)ethylamino)-6-chloro-2-methoxyacridine, dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Aplicaciones Científicas De Investigación
9-(2-((2-Chloroethyl)amino)ethylamino)-6-chloro-2-methoxyacridine, dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Research: The compound is used in studies involving cell cycle regulation and apoptosis, providing insights into cellular mechanisms and potential therapeutic targets.
Industrial Applications: It may be used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 9-(2-((2-Chloroethyl)amino)ethylamino)-6-chloro-2-methoxyacridine, dihydrochloride involves its interaction with DNA. The compound can intercalate into the DNA structure, disrupting the normal function of the genetic material. This leads to the inhibition of DNA replication and transcription, ultimately causing cell cycle arrest and apoptosis . The molecular targets include various enzymes and proteins involved in DNA synthesis and repair .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-N,N-diethylethylamine hydrochloride: Another compound with a chloroethyl group, used in similar chemical reactions.
3-[[2-[(2-Chloroethyl)amino]ethyl]amino]propyl Monophosphate Dihydrochloride: A related compound with similar functional groups and applications.
Uniqueness
What sets 9-(2-((2-Chloroethyl)amino)ethylamino)-6-chloro-2-methoxyacridine, dihydrochloride apart is its specific structure, which allows for unique interactions with DNA and other biological molecules. This makes it particularly valuable in medicinal chemistry and biological research .
Propiedades
Número CAS |
10072-24-9 |
|---|---|
Fórmula molecular |
C18H21Cl4N3O |
Peso molecular |
437.2 g/mol |
Nombre IUPAC |
2-chloroethyl-[2-[(6-chloro-2-methoxyacridin-9-yl)azaniumyl]ethyl]azanium;dichloride |
InChI |
InChI=1S/C18H19Cl2N3O.2ClH/c1-24-13-3-5-16-15(11-13)18(22-9-8-21-7-6-19)14-4-2-12(20)10-17(14)23-16;;/h2-5,10-11,21H,6-9H2,1H3,(H,22,23);2*1H |
Clave InChI |
NMWKGIRWQDIIKL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)[NH2+]CC[NH2+]CCCl.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


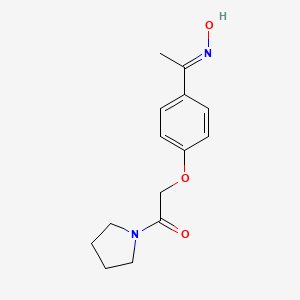
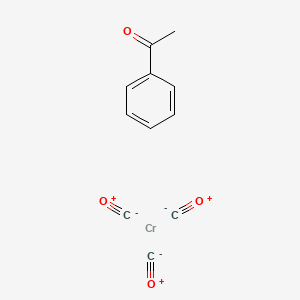
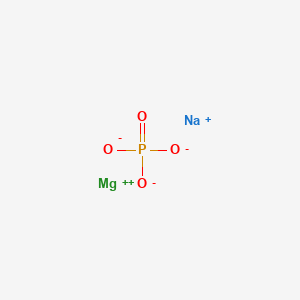

![2-[4-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-2,5-diphenylfuran-3-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13744668.png)

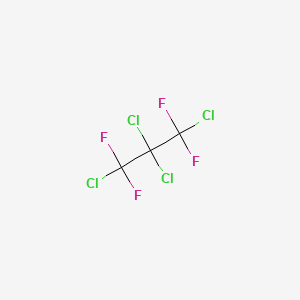
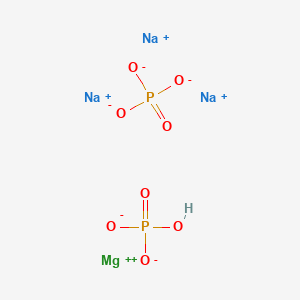
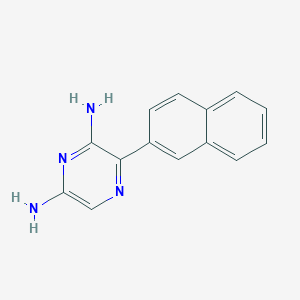
![N-[3,5-bis-(Trifluoromethyl)phenyl]-3,5-dichlorobenzenesulfonamide](/img/structure/B13744698.png)
